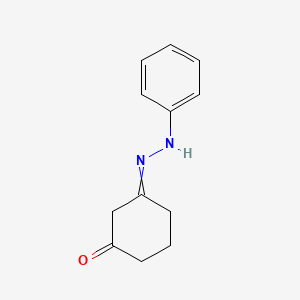

(Z)-3-(2-Phenylhydrazono)cyclohexanone

Descripción

Significance of Hydrazones in Modern Organic Chemistry

Hydrazones are a class of organic compounds characterized by the structure R₁R₂C=NNR₃R₄. naturalspublishing.com They are formed by the condensation reaction of aldehydes or ketones with hydrazines. numberanalytics.com This functional group is of paramount importance in modern organic chemistry due to its versatile reactivity and wide-ranging applications. numberanalytics.comnumberanalytics.com Hydrazones serve as crucial intermediates in a variety of chemical transformations, including the Wolff-Kishner reduction, which deoxygenates carbonyl compounds. wisdomlib.orgfiveable.me

The reactivity of the hydrazone group, which contains both nucleophilic nitrogen atoms and an electrophilic carbon atom, allows for its participation in numerous reactions to synthesize heterocyclic compounds like pyrazoles and indoles. naturalspublishing.comnumberanalytics.com Their ability to form stable complexes with metal ions also makes them valuable in analytical chemistry. wisdomlib.org Furthermore, hydrazone derivatives are investigated for a wide array of potential biological activities. naturalspublishing.com

Overview of the Cyclohexanone (B45756) Hydrazone Class

Within the broader family of hydrazones, those derived from cyclohexanone form a significant subclass. The combination of the six-membered carbocyclic ring of cyclohexanone with the hydrazone functionality introduces specific stereochemical and conformational considerations. Research has shown that the conformational preferences of cyclohexanone-derived hydrazones can be influenced by factors such as substitution on the ring and the polarity of the solvent. nih.gov

The synthesis of cyclohexanone hydrazones is typically achieved through the acid-catalyzed condensation of cyclohexanone or its derivatives with a substituted or unsubstituted hydrazine (B178648). uwimona.edu.jmlibretexts.org For instance, cyclohexanone phenylhydrazone can be prepared by reacting cyclohexanone with phenylhydrazine (B124118). prepchem.com These compounds serve as valuable scaffolds for further chemical modifications and have been studied for their potential applications in various fields.

Specific Focus on (Z)-3-(2-Phenylhydrazono)cyclohexanone in Academic Research

This compound, with the chemical formula C₁₂H₁₄N₂O, is a specific member of the cyclohexanone hydrazone class that has been a subject of academic interest. biosynth.comclearsynth.com It is also identified as an impurity in the synthesis of Carvedilol, a nonselective β-adrenergic blocker. chemicalbook.com The synthesis of this compound can be achieved by refluxing the reactants in ethanol (B145695) with a solid acid catalyst. biosynth.com

The structure of this compound features a phenylhydrazono group at the 3-position of the cyclohexanone ring, with a specific (Z) configuration at the C=N double bond. This defined stereochemistry, along with the presence of both a ketone and a hydrazone functional group within the same molecule, makes it an interesting target for studies related to its synthesis, structure, and reactivity.

Below is a table summarizing the key properties of this compound.

| Property | Value | Reference |

| CAS Number | 27385-45-1 | biosynth.comclearsynth.com |

| Molecular Formula | C₁₂H₁₄N₂O | biosynth.comclearsynth.com |

| Molecular Weight | 202.25 g/mol | biosynth.comchemicalbook.com |

| Synonym | 3-(phenylhydrazinylidene)cyclohexan-1-one | clearsynth.com |

Structure

3D Structure

Propiedades

IUPAC Name |

3-(phenylhydrazinylidene)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c15-12-8-4-7-11(9-12)14-13-10-5-2-1-3-6-10/h1-3,5-6,13H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASBKHKGFGCNQJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NNC2=CC=CC=C2)CC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901262985 | |

| Record name | 1,3-Cyclohexanedione, 1-(2-phenylhydrazone) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901262985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27385-45-1 | |

| Record name | 1,3-Cyclohexanedione, 1-(2-phenylhydrazone) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27385-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Cyclohexanedione, 1-(2-phenylhydrazone) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901262985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Cyclohexanedione, 1-(2-phenylhydrazone) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Z 3 2 Phenylhydrazono Cyclohexanone and Analogues

Condensation Reactions with Phenylhydrazine (B124118)

The synthesis of (Z)-3-(2-Phenylhydrazono)cyclohexanone typically involves the reaction of 1,3-cyclohexanedione (B196179) with one equivalent of phenylhydrazine. prepchem.com This reaction forms the monophenylhydrazone, which is the title compound. The general mechanism involves the nucleophilic addition of the amino group of phenylhydrazine to one of the carbonyl groups of the cyclohexanedione, followed by the elimination of a water molecule to form the C=N double bond characteristic of a hydrazone. ncert.nic.instackexchange.com

The condensation reaction to form hydrazones is frequently catalyzed by the addition of an acid. ncert.nic.in This catalysis increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazine (B178648). For the synthesis of this compound and related compounds, various acid catalysts have been employed.

Solid acid catalysts are effective and offer advantages such as stability in the presence of water and air, and ease of recovery from the reaction mixture. biosynth.com Effective solid acid catalysts for similar hydrazone syntheses include aluminum chloride, zinc chloride, and titanium tetrachloride. biosynth.com In other hydrazone syntheses, Brønsted acids like trifluoroacetic acid have also been shown to increase the reaction rate. acs.org The general procedure involves refluxing the reactants in a suitable solvent with the acid catalyst for a specified period. biosynth.com

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, reaction time, and the choice of catalyst.

In a typical acid-catalyzed synthesis, the reactants are heated at reflux for 3 to 4 hours. biosynth.com Such conditions have been reported to produce high yields, often ranging from 80% to 95%. biosynth.com The use of specific catalysts, such as cerium(III) chloride heptahydrate (CeCl₃·7H₂O), has been shown to shorten reaction times in the formation of other hydrazones. mdpi.com The search for optimal conditions often involves balancing reaction conversion rates against the formation of undesired byproducts. For instance, in related industrial processes, conversion rates are sometimes kept below 10% to minimize side reactions. mdpi.com

Table 1: Typical Reaction Parameters for Acid-Catalyzed Hydrazone Synthesis

| Parameter | Condition | Rationale | Citation |

|---|---|---|---|

| Starting Material | 1,3-Cyclohexanedione | Provides the dicarbonyl framework for condensation. | prepchem.com |

| Reagent | Phenylhydrazine | Acts as the nucleophile to form the hydrazone. | prepchem.comprepchem.com |

| Catalyst | Solid acids (e.g., AlCl₃, ZnCl₂) | Increases the electrophilicity of the carbonyl group. | biosynth.com |

| Temperature | Reflux | Provides the necessary activation energy for the reaction. | biosynth.com |

| Reaction Time | 3 - 4 hours | Allows for the reaction to proceed to completion. | biosynth.com |

| Reported Yield | 80% - 95% | Indicates an efficient transformation under these conditions. | biosynth.com |

The choice of solvent can significantly influence the kinetics and outcome of hydrazone synthesis. acs.org Protic solvents like ethanol (B145695) are commonly used, often under reflux conditions. biosynth.comprepchem.com The polarity of the solvent has been shown to affect reaction rates and yields, particularly for less reactive carbonyl compounds. acs.org

A study comparing ethanol (polar, protic) and hexane (B92381) (nonpolar) in a similar hydrazone formation found that the reaction kinetics were heavily influenced by the solvent. acs.org In the synthesis of related fluorinated pyrazoles from hydrazones, the use of highly hydrogen-bond-donating fluorinated alcohols as solvents was found to enhance the electrophilicity of the carbonyl group and facilitate the reaction. rsc.org This suggests that solvent choice is a critical parameter to consider for optimizing the synthesis of this compound.

Alternative Synthetic Routes to this compound

While direct condensation is the most common route, other methods applicable to hydrazone synthesis could potentially be adapted. The Japp-Klingemann reaction, for example, is a classic method for synthesizing hydrazones from β-keto esters or β-keto acids and aryldiazonium salts. researchgate.net This could represent an alternative pathway to the target compound or its analogues, starting from a different set of precursors.

Another approach involves the synthesis of the target compound's precursor, 2-(2-phenylhydrazono)cyclohexane-1,3-dione, which can then be used in further heterocyclization reactions. nih.govresearchgate.net

Green Chemistry Approaches to Hydrazone Synthesis

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. Several green chemistry approaches have been successfully applied to the synthesis of hydrazones, which could be adapted for this compound.

These greener methods aim to reduce or eliminate the use of hazardous solvents and reagents, minimize energy consumption, and improve atom economy. nih.gov

Solvent-Free Mechanochemistry: This technique involves the use of a vibratory ball mill to carry out the reaction in the absence of any solvent. It has been shown to produce hydrazones with very high conversion rates (>99%) and purity, avoiding the need for environmentally harmful reagents or catalysts. rsc.org

Microwave Irradiation: Microwave-assisted synthesis, often performed under solvent-free conditions, can dramatically reduce reaction times and increase yields. ajgreenchem.comminarjournal.com This energy-efficient method is a valuable green protocol for synthesizing new drug molecules and intermediates. nih.gov

Aqueous Media and Milder Catalysts: Replacing harsh acids like sulfuric acid with milder alternatives such as acetic acid is a common green strategy. orientjchem.org Conducting reactions in water or water-ethanol mixtures at room temperature, sometimes with the aid of a catalyst like meglumine, further enhances the environmental friendliness of the synthesis. orientjchem.orgchemicalbook.com

Solid-State Melt Reactions: This approach involves heating a mixture of solid reactants without a solvent, offering another efficient green methodology. rsc.org

Table 2: Comparison of Green Synthesis Methods for Hydrazones

| Method | Key Features | Advantages | Citations |

|---|---|---|---|

| Mechanochemistry | Solvent-free, ball-milling | High conversion, high purity, no additives | rsc.org |

| Microwave Irradiation | Solvent-free, rapid heating | Reduced reaction time, energy efficient | nih.govajgreenchem.comminarjournal.com |

| Aqueous Synthesis | Use of water as solvent, mild catalysts | Environmentally benign, safer reagents | orientjchem.orgchemicalbook.com |

| Melt Synthesis | Solid-state reaction, no solvent | Simplicity, efficiency | rsc.org |

Purification and Isolation Techniques for Research Applications

The final step in any synthesis is the purification and isolation of the desired product in a high state of purity. For this compound and other hydrazones, several techniques are commonly employed.

Recrystallization: This is the most common method for purifying solid hydrazones. The crude product is dissolved in a minimum amount of a hot solvent or solvent mixture, and then allowed to cool slowly, causing the pure compound to crystallize out. researchgate.net Commonly used solvents for recrystallizing hydrazones include dilute ethanol, ethanol-ethyl acetate (B1210297) mixtures, acetonitrile, and dimethylformamide (DMF). prepchem.comresearchgate.netchempap.org

Chromatography: Column chromatography is another powerful purification technique. However, some hydrazones can be unstable on silica (B1680970) gel, potentially leading to decomposition. reddit.comreddit.com To mitigate this, a small amount of a tertiary base like triethylamine (B128534) (around 1%) can be added to the eluent. researchgate.net Alternatively, running the crude product through a short silica plug can sometimes be sufficient to remove impurities. reddit.com For preparative separations, chromatography on a cellulose (B213188) column has also been reported. chempap.org

Trituration: For oily products that are difficult to crystallize, trituration can be effective. This involves stirring the oil with a solvent in which it is poorly soluble, such as cold pentane (B18724) or n-hexane, which can often induce solidification. researchgate.net

Fractional Crystallization: For separating mixtures of closely related isomers, fractional crystallization can be employed. This involves a series of controlled crystallization steps to progressively enrich the desired compound. google.com

Advanced Structural Elucidation and Stereochemical Analysis

Single-Crystal X-ray Diffraction Studies

The standard, unsubstituted cyclohexane (B81311) ring is known to adopt a chair conformation to minimize angular and torsional strain, with all carbon atoms being sp³ hybridized and bond angles close to the ideal tetrahedral 109.5°. pressbooks.pubguidechem.com However, in (Z)-3-(2-Phenylhydrazono)cyclohexanone, the C3 carbon is sp² hybridized due to the formation of the C=N double bond. This introduces planarity at this position, forcing the cyclohexanone (B45756) ring into a distorted conformation.

Typically, a cyclohexanone ring with one sp² center adopts a half-chair or sofa conformation. In this arrangement, four of the carbon atoms remain in a plane, while the other two are puckered out of the plane. This conformation helps to alleviate the strain that would be present in a purely planar ring. Spectroscopic and crystallographic analyses of similar 4-substituted cyclohexanone hydrazones have confirmed that the ring system generally adopts a chair-like form, though distortions are expected depending on the nature and position of substituents. researchgate.netamanote.com

The phenylhydrazone moiety, -C=N-NH-Ph, is generally a planar or near-planar system. This planarity is favored as it allows for maximum π-electron delocalization across the C=N double bond, the nitrogen lone pair, and the phenyl ring's aromatic system. unimi.it This extended conjugation contributes to the thermodynamic stability of the molecule.

In the (Z)-isomer, the arrangement of substituents around the C=N bond is such that the phenylamino (B1219803) group and the C2 carbon of the cyclohexanone ring are on the same side. This configuration is crucial as it facilitates the formation of an intramolecular hydrogen bond, which further stabilizes the planar arrangement of the hydrazone fragment. mdpi.com

A defining feature of the (Z)-isomer of 3-(2-Phenylhydrazono)cyclohexanone is the potential for a strong intramolecular hydrogen bond. This bond typically forms between the hydrogen atom of the N-H group (donor) and the lone pair of the carbonyl oxygen atom (acceptor), creating a stable six-membered pseudo-ring. mdpi.comresearchgate.net This type of resonance-assisted hydrogen bond (RAHB) is a significant factor in the stabilization of the Z-isomer over the E-isomer. mdpi.com

In the solid state, in addition to intramolecular interactions, molecules are likely to be linked by intermolecular hydrogen bonds. These can occur between the N-H group of one molecule and the carbonyl oxygen of a neighboring molecule, leading to the formation of chains or more complex three-dimensional networks in the crystal lattice. iugaza.edu.ps

Precise bond lengths and angles are determined via X-ray crystallography. In the absence of a specific crystallographic file for the title compound, the following table presents representative data for the key structural fragments, compiled from general crystallographic databases and studies of similar phenylhydrazone derivatives.

| Bond | Expected Bond Length (Å) | Angle | Expected Bond Angle (°) |

|---|---|---|---|

| C=O | ~1.22 - 1.24 | C-C(O)-C | ~116 - 118 |

| C=N | ~1.28 - 1.30 | C-C=N | ~118 - 122 |

| N-N | ~1.35 - 1.39 | C=N-N | ~117 - 121 |

| N-C (phenyl) | ~1.38 - 1.42 | N-N-C (phenyl) | ~119 - 123 |

| C-N (intramolecular H-bond) | ~2.60 - 2.80 (O···H distance) | N-H···O | ~140 - 160 |

Note: These values are illustrative and based on data from analogous structures. Actual values for the title compound may vary.

Configurational Isomerism: Z/E Isomerism around the C=N Double Bond

The presence of the carbon-nitrogen double bond (C=N) in 3-(2-Phenylhydrazono)cyclohexanone gives rise to configurational or geometric isomerism. Due to the restricted rotation around this double bond, two distinct isomers, (Z) and (E), are possible. The designation follows the Cahn-Ingold-Prelog priority rules.

The (Z) isomer, from the German zusammen (together), has the higher-priority groups on the same side of the double bond. The (E) isomer, from the German entgegen (opposite), has them on opposite sides. In many hydrazones, the Z-isomer is the thermodynamically more stable form, often due to the stabilizing influence of an intramolecular hydrogen bond. unimi.itnih.gov

The ratio of (Z) to (E) isomers formed during the synthesis of phenylhydrazones is governed by a delicate interplay of several factors, reflecting a classic case of kinetic versus thermodynamic control. libretexts.orgucalgary.ca

Thermodynamic vs. Kinetic Control : The formation of the E-isomer is often faster, having a lower activation energy, making it the kinetic product. libretexts.orgrsc.org However, the Z-isomer is generally more stable due to factors like intramolecular hydrogen bonding, making it the thermodynamic product. researchgate.netnih.gov Reaction conditions determine the outcome:

Low temperatures and short reaction times favor the kinetic product (often the E-isomer) as the system lacks the energy to overcome the activation barrier to the more stable product or to reverse its formation. ucalgary.ca

Higher temperatures and longer reaction times allow the system to reach equilibrium, favoring the formation of the most stable thermodynamic product (often the Z-isomer). libretexts.org

Steric and Electronic Effects : The nature of substituents on both the ketone and the phenylhydrazine (B124118) can influence the isomeric ratio. Bulky substituents can sterically hinder the formation of one isomer over the other. youtube.com Electron-donating or electron-withdrawing groups on the phenyl ring can alter the electron density of the hydrazone moiety, affecting the strength of the intramolecular hydrogen bond and thus the relative stability of the Z-isomer. mdpi.comnih.gov

Solvent and Catalysis : The polarity of the solvent can influence the stability of the isomers and the transition state leading to their formation. nih.gov The reaction is typically catalyzed by a weak acid. The type and concentration of the acid can affect the rate of isomerization and the final equilibrium position between the Z and E forms. acs.org

Isomerization Mechanisms and Energetics

The isomerization of hydrazones, particularly the interconversion between E and Z isomers around the C=N double bond, is a critical aspect of their stereochemistry. For this compound, the conversion to its E isomer can proceed through several proposed mechanisms.

The two primary pathways considered for the Z ↔ E isomerization of hydrazones are:

Rotation Mechanism: This pathway involves rotation around the C=N double bond via a polar transition state. The energy barrier for this process is sensitive to solvent polarity; highly negative entropy values for similar processes suggest a highly organized, polarized transition state. nih.gov

Inversion Mechanism: This involves a change in the hybridization of the imine nitrogen from sp² to a linear sp-hybridized transition state. This pathway is generally characterized by a nonpolar transition state and is less affected by solvent polarity. scispace.com

Tautomerization-Rotation Mechanism: A third, often more favorable mechanism, especially for hydrazones with intramolecular hydrogen bonding capabilities, involves a preliminary tautomerization from the hydrazone to an azo-alkene form. nih.govscispace.comresearchgate.net This converts the C=N double bond into a C-N single bond, around which rotation can occur much more freely with a significantly lower energy barrier. nih.govresearchgate.net Subsequent tautomerization back to the hydrazone form yields the isomerized product.

Computational studies, such as Density Functional Theory (DFT), on related arylhydrazone systems have shown that the tautomerization-rotation pathway is often the most energetically favorable. nih.govresearchgate.net For this compound, the presence of the N-H proton allows for this mechanism. The process would involve the formation of an azo-enol intermediate, (E)-3-(phenyldiazenyl)cyclohex-2-en-1-ol, facilitating the isomerization. The energy barrier for direct rotation around the C=N bond is computationally predicted to be significantly high, making the tautomerization-assisted pathway the more plausible route for thermal isomerization. scispace.com

| Isomerization Parameter | Description | Relevance to this compound |

| Favored Mechanism | Hydrazone-azo tautomerization followed by rotation around the C-N single bond. nih.govresearchgate.net | This pathway avoids the high energy barrier of direct C=N bond rotation. |

| Transition State (Rotation) | Highly organized and polarized. nih.gov | Suggests significant solvent organization around the molecule during isomerization. |

| Transition State (Inversion) | Linear, sp-hybridized nitrogen; generally nonpolar. scispace.com | Calculated to have a very high energy barrier (e.g., 67.0 kcal/mol for a model system), making it unlikely. scispace.com |

| Energetic Barrier | Lower for the tautomerization-rotation pathway compared to direct rotation or inversion. nih.gov | The specific barrier would depend on solvent and substitution but is expected to be thermally accessible. |

Tautomeric Equilibria in Solution and Solid State

This compound is subject to two primary forms of tautomerism that define its structure and properties in both solution and the solid state. These equilibria are highly sensitive to the molecular environment.

Keto-Enol Tautomerism of Hydrazones

Like other ketones with α-hydrogens, the cyclohexanone moiety of the title compound can exist in equilibrium with its enol form. oregonstate.edu This involves the migration of a proton from the C4 carbon to the carbonyl oxygen, creating an enol.

Keto Form: this compound

Enol Form: (Z)-3-(2-Phenylhydrazono)cyclohex-1-en-1-ol

In simple ketones like cyclohexanone, the keto-enol equilibrium strongly favors the keto form. oregonstate.eduyoutube.com However, the electronic properties of the substituent at the α- or β-position can influence this balance. For the title compound, the phenylhydrazono group at the 3-position (β-position to the potential enol double bond) influences the electronic structure, but the keto form is generally expected to be the major tautomer in this specific equilibrium.

In the solid state, crystal packing forces can "lock" the molecule into a single tautomeric form, which is most often the more stable keto form. psu.edursc.org Studies on similar systems show that while keto-enol tautomerism is a dynamic process in solution, the solid state typically consists of one predominant form. rsc.orgrsc.org Spectroscopic methods like solid-state NMR would be required to definitively characterize the tautomeric state in the crystal lattice. rsc.org

Azo-Hydrazone Tautomerism and Equilibrium Dynamics

A more significant and extensively studied equilibrium for this class of compounds is azo-hydrazone tautomerism. unifr.ch The title compound, which is a hydrazone, exists in a dynamic equilibrium with its azo tautomer.

Hydrazone Form: this compound

Azo Form: (E)-3-(phenyldiazenyl)cyclohex-2-en-1-ol

This equilibrium involves a proton transfer between the hydrazone nitrogen (N-H) and the carbonyl oxygen. The hydrazone form is often stabilized by a six-membered intramolecular hydrogen-bonded ring involving the N-H group and the carbonyl oxygen. rsc.orgnih.gov In many arylhydrazones, the hydrazone tautomer is the thermodynamically more stable form and predominates in both solid and solution phases under neutral conditions. rsc.orgrsc.orgrsc.org

The equilibrium dynamics can be investigated using various spectroscopic techniques:

UV-Vis Spectroscopy: The azo and hydrazone tautomers have distinct absorption spectra. rsc.orgnju.edu.cn The hydrazone form typically absorbs at longer wavelengths compared to the corresponding azo form. researchgate.net Changes in the absorption bands upon alteration of solvent or pH provide evidence of the shifting equilibrium. rsc.orgnju.edu.cnrsc.org

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can distinguish between the two forms. The chemical shift of the proton involved in the tautomerism (N-H vs. O-H) and the signals of the adjacent carbons are characteristic. psu.eduunifr.ch 2D NMR techniques can provide direct measures of the hydrazone percentage in solution. rsc.org

In the solid state, X-ray crystallography and solid-state NMR on analogous compounds have consistently shown the predominance of the hydrazone tautomer, stabilized by the intramolecular hydrogen bond. rsc.orgnih.gov

Solvent Effects on Tautomeric Preferences

The position of both the keto-enol and azo-hydrazone tautomeric equilibria is profoundly influenced by the solvent. unifr.chnitrkl.ac.in This phenomenon, known as solvatochromism, where the color of a solute changes with solvent polarity, is a direct manifestation of the solvent's effect on the tautomeric balance. wikipedia.orgnih.gov

Azo-Hydrazone Equilibrium: The relative stability of the azo and hydrazone tautomers is highly dependent on solute-solvent interactions. The hydrazone form, being more polar and capable of forming a strong intramolecular hydrogen bond, is often favored in polar solvents. rsc.orgnitrkl.ac.innih.gov

Nonpolar Solvents (e.g., Toluene, Hexane): In these solvents, intramolecular hydrogen bonding within the hydrazone tautomer is strong, leading to its stabilization.

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can act as hydrogen bond acceptors, potentially disrupting the intramolecular hydrogen bond of the hydrazone. nih.gov However, their high polarity can also stabilize the more polar hydrazone tautomer through dipole-dipole interactions. Studies on related dyes show that the hydrazone form is strongly favored in polar solvents like DMF. rsc.orgrsc.org

The following table summarizes the expected solvent effects on the azo-hydrazone equilibrium of this compound.

| Solvent Type | Dielectric Constant (ε) | Primary Interaction | Expected Effect on Equilibrium |

| Nonpolar (e.g., Toluene) | Low | van der Waals forces | Favors the intramolecularly H-bonded hydrazone form. |

| Polar Aprotic (e.g., DMF) | High | Dipole-dipole, H-bond acceptor | Strongly favors the more polar hydrazone tautomer. rsc.orgrsc.org |

| Polar Protic (e.g., Methanol) | High | H-bond donor and acceptor | Generally favors the hydrazone tautomer due to overall polarity stabilization. elsevierpure.com |

Keto-Enol Equilibrium: Solvent polarity also affects the keto-enol balance. The keto tautomer is typically more polar than the enol form. Therefore, increasing solvent polarity generally shifts the equilibrium toward the keto form. asu.edu Hydrogen bonding solvents can further stabilize the keto form by interacting with the carbonyl oxygen. For this compound, this effect reinforces the inherent stability of the keto tautomer. nih.gov

Spectroscopic Characterization for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone in the structural determination of (Z)-3-(2-Phenylhydrazono)cyclohexanone, offering precise insights into the hydrogen and carbon environments within the molecule.

Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of this compound displays a series of signals that correspond to the distinct types of protons present in the molecule. The aromatic protons of the phenyl ring typically appear as a complex multiplet in the downfield region, generally between δ 7.2 and 7.8 ppm. The N-H proton of the hydrazone moiety gives rise to a characteristic signal that can be observed in the spectrum. The aliphatic protons of the cyclohexanone (B45756) ring exhibit signals in the upfield region. The protons on the carbon adjacent to the carbonyl group (C6) and the carbon bearing the hydrazono group (C2) are expected to be deshielded compared to the other methylene (B1212753) protons of the ring.

Detailed assignments and coupling constants, when available from experimental data, provide a more refined structural picture, allowing for the confirmation of the 'Z' configuration and the specific conformation of the cyclohexanone ring.

Carbon-13 NMR (¹³C NMR) Chemical Shift Assignments

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment. For this compound, a total of 12 distinct carbon signals are expected. The carbonyl carbon (C=O) of the cyclohexanone ring is readily identified by its characteristic downfield chemical shift, typically in the range of δ 190-210 ppm. The carbon atom of the C=N bond in the hydrazone group also appears at a downfield position. The aromatic carbons of the phenyl ring will produce a set of signals between approximately δ 110 and 150 ppm. The aliphatic carbons of the cyclohexanone ring will resonate in the upfield region of the spectrum.

Below is a table summarizing the anticipated ¹³C NMR chemical shift ranges for the key functional groups in this compound.

| Functional Group | Carbon Atom | Anticipated Chemical Shift (ppm) |

| Carbonyl | C=O | 190 - 210 |

| Imine | C=N | 140 - 160 |

| Aromatic | Phenyl C | 110 - 150 |

| Aliphatic | Cyclohexane (B81311) CH₂ | 20 - 50 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC) for Assignment

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC) are invaluable.

A COSY experiment would reveal the correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would allow for the tracing of the proton connectivity within the cyclohexanone ring and the assignment of the neighboring methylene groups.

An HMQC or HSQC spectrum correlates the signals of protons directly attached to carbon atoms. This powerful technique allows for the definitive assignment of each carbon signal in the ¹³C NMR spectrum by linking it to its corresponding proton signal in the ¹H NMR spectrum. For instance, the proton signals of the cyclohexanone ring can be directly correlated to their respective carbon signals, confirming their positions within the aliphatic framework.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides crucial information about the functional groups present in this compound.

Characteristic Vibrational Modes of the C=N and N-H Groups

The IR and Raman spectra of this compound are characterized by the distinct vibrational frequencies of its key functional groups. The stretching vibration of the carbon-nitrogen double bond (C=N) of the hydrazone is a significant feature, typically appearing in the region of 1650-1590 cm⁻¹ in the IR spectrum. biosynth.com The N-H stretching vibration of the hydrazone group gives rise to a band in the region of 3500-3180 cm⁻¹. biosynth.com The exact position of this band can be influenced by hydrogen bonding.

The following table summarizes the characteristic vibrational frequencies for the C=N and N-H groups.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Imine (C=N) | Stretching | 1650 - 1590 |

| Amine (N-H) | Stretching | 3500 - 3180 |

Analysis of Aromatic and Aliphatic Stretching Frequencies

The presence of both aromatic and aliphatic C-H bonds is also confirmed by vibrational spectroscopy. The aromatic C-H stretching vibrations of the phenyl ring are typically observed as a group of weaker bands in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations of the cyclohexanone ring appear as stronger bands in the 3000-2850 cm⁻¹ region.

Furthermore, the C=C stretching vibrations within the aromatic ring give rise to characteristic bands in the 1600-1450 cm⁻¹ region of the IR and Raman spectra, further confirming the presence of the phenyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule, offering a window into its chromophoric system. The absorption of ultraviolet and visible light excites electrons from lower to higher energy orbitals, with the specific wavelengths of absorption being characteristic of the molecule's structure.

Electronic Transitions and Chromophoric Behavior

The chromophore of this compound is an extended conjugated system encompassing the phenyl ring, the hydrazone moiety (-C=N-NH-), and the carbonyl group of the cyclohexanone ring. This conjugation is responsible for the compound's absorption of UV radiation. The expected electronic transitions in this molecule are primarily of two types: π → π* and n → π* transitions.

The high-energy π → π* transitions involve the excitation of electrons from the bonding π orbitals of the conjugated system to the corresponding anti-bonding π* orbitals. These transitions are typically characterized by high molar absorptivity (ε) values. The n → π* transitions, on the other hand, involve the excitation of non-bonding electrons (from the nitrogen and oxygen atoms) to the anti-bonding π* orbitals of the chromophore. These transitions are generally of lower energy, thus appearing at longer wavelengths, and have a significantly lower molar absorptivity compared to π → π* transitions.

Correlation with Tautomeric Forms

The structure of this compound allows for the existence of tautomeric forms. Tautomers are constitutional isomers of organic compounds that readily interconvert. In this case, keto-enol and hydrazo-azo tautomerism are possible. The predominant tautomeric form in solution can significantly influence the UV-Vis spectrum, as each tautomer possesses a unique electronic configuration and, consequently, a distinct absorption profile.

The keto-hydrazo form is the structure explicitly named as this compound. However, it can potentially exist in equilibrium with its enol-azo tautomer, 3-(2-phenylazo)cyclohex-2-en-1-ol, or other related forms. The position of this equilibrium is sensitive to factors such as solvent polarity. A change in the solvent can lead to a shift in the absorption maxima (solvatochromism), which can provide clues about the nature of the electronic transitions and the predominant tautomeric form. For example, a shift in the equilibrium towards a more conjugated tautomer would typically result in a bathochromic shift (a shift to longer wavelengths) of the absorption bands. The study of UV-Vis spectra in different solvents is a common method to investigate such tautomeric equilibria. chemscene.com

Mass Spectrometry for Molecular Ion Validation and Fragmentation Patterns

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₁₂H₁₄N₂O, the expected molecular weight is approximately 202.25 g/mol . connectjournals.comguidechem.com

Upon ionization in the mass spectrometer, typically by electron impact (EI), the molecule forms a molecular ion (M⁺˙), which corresponds to the molecular weight of the compound. The presence of a peak at a mass-to-charge ratio (m/z) of 202 would serve as strong evidence for the identity of the compound.

The molecular ion then undergoes fragmentation, breaking down into smaller, characteristic ions. The analysis of these fragment ions provides a "fingerprint" of the molecule's structure. While a specific mass spectrum for this compound is not available in the reviewed literature, general fragmentation patterns for related structures can be predicted.

For instance, ketones often undergo α-cleavage, which is the cleavage of the bond adjacent to the carbonyl group. In the case of the target molecule, this could lead to the loss of various fragments from the cyclohexanone ring. The phenylhydrazone moiety can also undergo characteristic fragmentation. Cleavage of the N-N bond is a common fragmentation pathway for hydrazones, which would lead to the formation of a phenyldiazene (B1210812) cation or a phenyl radical and a corresponding cyclohexanone-derived cation. Another likely fragmentation would be the loss of the phenyl group (C₆H₅), leading to a fragment ion at m/z [M-77]⁺.

The table below outlines some plausible fragment ions that could be observed in the mass spectrum of this compound based on general fragmentation principles.

| Plausible Fragment Ion | m/z Value | Possible Origin |

| [C₁₂H₁₄N₂O]⁺˙ | 202 | Molecular Ion |

| [C₆H₅N₂]⁺ | 105 | Cleavage of the C-N bond linking the rings |

| [C₆H₅NH]⁺ | 92 | Cleavage of the N-N bond |

| [C₆H₅]⁺ | 77 | Loss of the phenyl group |

It is important to note that the actual fragmentation pattern can be complex and is best determined through experimental analysis of the compound's mass spectrum.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is routinely applied to predict molecular properties and reactivity.

Geometry Optimization and Conformational Analysis

A crucial first step in computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. For (Z)-3-(2-Phenylhydrazono)cyclohexanone, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable structure.

Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals)

The electronic properties of a molecule are key to understanding its reactivity and spectral characteristics. DFT calculations are used to determine the energies and shapes of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter indicating the molecule's chemical stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net For this compound, the analysis would reveal how the electron density is distributed across the phenyl ring, the hydrazone linker, and the cyclohexanone (B45756) moiety. However, specific HOMO-LUMO energy values and orbital diagrams for this compound are not present in the available literature.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

NMR: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. These predictions are based on the calculated electron density around each atom.

IR: The vibrational frequencies corresponding to different functional groups in the molecule can be calculated. This allows for the assignment of absorption bands in an experimental IR spectrum to specific molecular vibrations, such as C=O stretching, C=N stretching, N-H bending, and C-H stretching.

UV-Vis: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths (λ_max) in the UV-Vis spectrum. nih.gov This analysis helps to understand the nature of the electronic excitations, such as n → π* or π → π* transitions, which are responsible for the molecule's absorption of light.

While experimental spectral data for related compounds is available, predicted spectroscopic parameters specifically for this compound have not been published.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Non-Covalent Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical model used to analyze the electron density distribution to characterize chemical bonding, including weak non-covalent interactions like hydrogen bonds and van der Waals forces. This analysis identifies bond critical points (BCPs) and analyzes their properties (e.g., electron density and its Laplacian) to understand the nature and strength of intramolecular and intermolecular interactions that stabilize the molecular structure. For this compound, QTAIM could elucidate potential intramolecular hydrogen bonding between the N-H proton and the cyclohexanone's carbonyl oxygen, which would significantly influence its preferred conformation. Specific QTAIM studies for this compound are not found in the surveyed literature.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. An MD simulation would provide insight into the dynamic behavior of this compound, exploring its conformational landscape beyond the static picture provided by geometry optimization. nih.gov It would allow for the observation of conformational transitions, such as ring flips in the cyclohexane (B81311) moiety, and help to understand the flexibility of the molecule in different environments (e.g., in various solvents). Such specific simulations for the title compound have not been reported.

Investigation of Non-Linear Optical (NLO) Properties

Molecules with extensive π-conjugated systems and significant charge transfer characteristics, like many hydrazone derivatives, can exhibit non-linear optical (NLO) properties. nih.gov These properties are of interest for applications in optoelectronics and photonics. Computational methods can predict NLO properties by calculating the first-order hyperpolarizability (β). This analysis would assess the potential of this compound as an NLO material. However, no studies investigating the NLO properties of this specific compound were found.

Reactivity and Transformation Pathways of the Hydrazone Moiety

Cyclization Reactions

Cyclization reactions are among the most significant transformations for phenylhydrazones, providing pathways to complex heterocyclic structures. The presence of the ketone group at the C3 position and the active methylene (B1212753) group at C2 in the cyclohexanone (B45756) ring influences the course of these reactions.

The Fischer indole (B1671886) synthesis is a classic and versatile method for preparing indoles by treating an arylhydrazine with an aldehyde or ketone under acidic conditions. wikipedia.orgbyjus.com The reaction proceeds through an arylhydrazone intermediate, which, upon heating in the presence of an acid catalyst, rearranges and cyclizes to form the indole ring. byjus.comnumberanalytics.com

For (Z)-3-(2-Phenylhydrazono)cyclohexanone, which is derived from 1,3-cyclohexanedione (B196179), the Fischer indole synthesis does not yield a simple indole. Instead, it undergoes an intramolecular cyclization to produce a functionalized carbazole (B46965) derivative. Specifically, the reaction of cyclohexane-1,3-dione monophenylhydrazone under Fischer conditions (e.g., heating with sulfuric acid) leads to the formation of 1,2,3,4-tetrahydro-4-oxocarbazole. nih.govprepchem.com This transformation is a powerful strategy for building complex heterocyclic scaffolds. nih.gov

The established mechanism for the Fischer indole synthesis involves several key steps: wikipedia.orgmdpi.com

Tautomerization: The initial phenylhydrazone tautomerizes to its more reactive enehydrazine form.

rsc.orgrsc.org-Sigmatropic Rearrangement: The enehydrazine undergoes a concerted, heat- or acid-promoted rsc.orgrsc.org-sigmatropic rearrangement. This step is crucial as it forms a new carbon-carbon bond and breaks the weak nitrogen-nitrogen bond.

Rearomatization: The resulting intermediate loses a proton to regain aromaticity in the phenyl ring.

Cyclization and Elimination: The terminal amino group then attacks the imine carbon in an intramolecular fashion, forming a five-membered ring intermediate (an aminal). Subsequent elimination of an ammonia (B1221849) molecule under the acidic conditions leads to the formation of the stable, aromatic indole ring system. wikipedia.org

Table 1: Fischer Indole Synthesis of 1,3-Cyclohexanedione Monophenylhydrazone

| Reactant | Catalyst | Product | Reference(s) |

|---|---|---|---|

| This compound | Acid (e.g., H₂SO₄) | 1,2,3,4-Tetrahydro-4-oxocarbazole | nih.govprepchem.com |

The mechanism is identical to that of the Fischer indole synthesis. wikipedia.org An acid-catalyzed proton transfer converts the cyclohexanone phenylhydrazone to an intermediate that undergoes a sigmatropic rearrangement, followed by cyclization and the elimination of ammonia to yield the tetrahydrocarbazole product. wikipedia.org

When applied to this compound, the Borsche-Drechsel cyclization yields the aforementioned 1,2,3,4-tetrahydro-4-oxocarbazole, highlighting how substituents on the cyclohexanone ring are carried through into the final carbazole product. prepchem.com This method has been widely used for the synthesis of various substituted tetrahydrocarbazoles and carbazoles. bohrium.comresearchgate.net

Oxidation Reactions and Derived Products

The phenylhydrazone moiety is susceptible to oxidation by various reagents. The oxidation of phenylhydrazones can lead to a range of products depending on the specific oxidant used and the reaction conditions. Common oxidizing agents used for this transformation include manganese dioxide, lead tetraacetate, and benzeneseleninic anhydride. acs.orgfoxrothschild.com The oxidation of phenylhydrazine (B124118) itself has also been studied, with enzymes like tyrosinase catalyzing its conversion to products such as phenol. nih.govcncb.ac.cn

A primary outcome of the oxidation of phenylhydrazones is the formation of azo compounds. This reaction typically involves the abstraction of the two hydrogens from the N-H groups of the hydrazone, leading to the formation of a nitrogen-nitrogen double bond. For this compound, such an oxidation would be expected to yield the corresponding phenyldiazenyl-cyclohexenone derivative.

Table 2: General Oxidation Reactions of the Phenylhydrazone Moiety

| Oxidizing Agent | General Product Class | Reference(s) |

|---|---|---|

| Manganese Dioxide (MnO₂) | Azo Compounds | acs.org |

| Lead Tetraacetate (Pb(OAc)₄) | Azoacetates / Dimerization Products | |

| Benzeneseleninic Anhydride | Varies; can regenerate carbonyl | foxrothschild.com |

Reduction Reactions and Derived Products

The carbon-nitrogen double bond (C=N) of the hydrazone group can be readily reduced. Catalytic hydrogenation, often using platinum or palladium catalysts, is an effective method for this transformation. acs.org The reduction of a phenylhydrazone typically yields the corresponding 1,2-disubstituted hydrazine (B178648). For instance, the catalytic reduction of acetone (B3395972) phenylhydrazone produces phenyl-hydrazo-isopropyl. acs.org Applying this to this compound would be expected to yield 3-(2-phenylhydrazineyl)cyclohexanone.

Further reduction of the resulting hydrazine is also possible. The nitrogen-nitrogen single bond can be cleaved under more vigorous reduction conditions to yield two separate amines. For example, treatment with zinc dust in boiling acetic acid can reduce the hydrazo compound to aniline (B41778) and the corresponding primary amine. acs.org Other reagents like titanium(III) trichloride (B1173362) are also known to reduce hydrazines to amines. rsc.org

Table 3: General Reduction Reactions of the Phenylhydrazone Moiety

| Reducing Agent / Method | Initial Product | Potential Further Product(s) | Reference(s) |

|---|---|---|---|

| H₂ / Platinum Catalyst | 1,2-Disubstituted Hydrazine | Phenylamine (Aniline) + Cyclohexylamine derivative | acs.org |

| Sodium Borohydride (NaBH₄) | 1,2-Disubstituted Hydrazine | - | stackexchange.com |

| Titanium(III) Chloride | Phenylamine (Aniline) + Cyclohexylamine derivative | - | rsc.org |

Electrophilic and Nucleophilic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound is subject to electrophilic substitution reactions, a characteristic feature of aromatic compounds. wikipedia.org The reactivity and orientation of substitution are governed by the nature of the substituent already present on the ring, in this case, the -NH-N=C< group.

The amino group (-NH-) is a powerful activating group and an ortho-, para-director. It donates electron density to the aromatic ring through resonance, making the ortho and para positions particularly electron-rich and thus highly susceptible to attack by electrophiles. libretexts.org Therefore, reactions such as nitration, halogenation, and sulfonation would be expected to occur primarily at the positions ortho and para to the hydrazone substituent. The introduction of electron-withdrawing groups, such as halogens, onto the phenyl ring of phenylhydrazone derivatives has been shown to be synthetically useful. nih.gov

Nucleophilic aromatic substitution, in contrast, is generally not favored on electron-rich benzene (B151609) rings like the one in this compound. Such reactions typically require the presence of strong electron-withdrawing groups (like nitro groups) to reduce the electron density of the ring and a good leaving group (like a halide). ncert.nic.in

Mechanism of Hydrazone Formation and Hydrolysis

The formation of this compound from 1,3-cyclohexanedione and phenylhydrazine, and its subsequent hydrolysis back to the starting materials, are fundamental reversible reactions.

The formation of the hydrazone is a nucleophilic addition-elimination reaction. ncert.nic.in The mechanism is generally acid-catalyzed and proceeds as follows:

Protonation of Carbonyl: The acid catalyst protonates the carbonyl oxygen of the 1,3-cyclohexanedione, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: The terminal nitrogen atom of phenylhydrazine, acting as a nucleophile, attacks the activated carbonyl carbon.

Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, forming a carbinolamine intermediate.

Dehydration: The hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). The lone pair of electrons on the adjacent nitrogen atom then assists in the elimination of a water molecule, forming a C=N double bond and yielding the protonated phenylhydrazone.

Deprotonation: A final deprotonation step gives the neutral phenylhydrazone product.

Hydrolysis of the phenylhydrazone is the microscopic reverse of its formation and is also typically acid-catalyzed. researchgate.netyoutube.com The mechanism involves the protonation of one of the hydrazone nitrogens, followed by the nucleophilic attack of water on the imine carbon. A series of proton transfers then facilitates the cleavage of the carbon-nitrogen bond, ultimately eliminating phenylhydrazine and regenerating the 1,3-cyclohexanedione. youtube.comyoutube.com Hydrazones can be unstable in the presence of acid and moisture, leading to this reverse reaction. researchgate.net

Catalytic Enhancement of Hydrazone Formation

The formation of hydrazones, including this compound, is a reversible reaction between a carbonyl compound and a hydrazine derivative. The reaction mechanism involves a nucleophilic addition of the hydrazine to the carbonyl carbon, forming a tetrahedral carbinolamine intermediate, followed by dehydration to yield the C=N bond of the hydrazone. The rate-limiting step at or near neutral pH is typically the acid-catalyzed dehydration of this intermediate. nih.govncert.nic.in Consequently, the reaction is almost universally enhanced by the presence of a catalyst, most commonly an acid. ncert.nic.in

The synthesis of this compound from its precursors, 1,3-cyclohexanedione and phenylhydrazine, is effectively accelerated using acid catalysis. biosynth.com Both inorganic and organic acids serve as effective catalysts for this condensation reaction. biosynth.com The process often involves refluxing the reactants in a solvent like ethanol (B145695) for a period of 3 to 4 hours. biosynth.com Under these catalyzed conditions, high yields of the desired product, typically ranging from 80% to 95%, can be achieved. biosynth.com Solid-acid catalysts are particularly noted for their utility in this synthesis due to their stability in air and water and the ease with which they can be recovered from the reaction mixture. biosynth.com

A variety of acid catalysts have been documented for this purpose. Lewis acids such as aluminum chloride, zinc chloride, and titanium tetrachloride are cited as effective catalysts for the formation of this compound. biosynth.com Beyond simple Lewis and Brønsted acids, research into hydrazone formation has explored more sophisticated catalytic systems. For instance, bifunctional amine buffers have been shown to dramatically accelerate hydrazone formation at near-neutral pH, achieving rate constants greater than 10 M⁻¹ s⁻¹. rsc.org Furthermore, studies on other carbonyl compounds have revealed that intramolecular catalysis can play a significant role; carbonyl compounds possessing adjacent acidic or basic groups can exhibit accelerated rates of hydrazone formation even without an external catalyst. nih.gov

The choice of catalyst can be crucial, and research on related compounds provides insight into the options. In the aminocatalytic cascade reaction of other hydrazones, catalysts are often screened in the presence of a co-catalyst like trifluoroacetic acid or acetic acid. acs.org Similarly, Lewis acids like Ti(OiPr)₄ have been found essential for certain N-heterocyclic carbene (NHC)-catalyzed annulations that proceed via hydrazone-like intermediates. nih.gov The concentration of the reactants themselves can also influence catalytic requirements. In reactions involving 1,3-cyclohexanedione, it has been observed that the dione (B5365651) can act as a buffer, and limiting its concentration can significantly reduce the amount of acid catalyst needed. nih.gov

The following table summarizes various catalytic systems and conditions reported for the synthesis of this compound and related hydrazones, illustrating the range of approaches to enhance the reaction.

Table 1. Catalytic Systems for the Formation of this compound and Related Hydrazones

| Catalyst | Substrates | Solvent | Conditions | Yield | Reference(s) |

|---|---|---|---|---|---|

| Aluminum Chloride (AlCl₃) | 1,3-Cyclohexanedione, Phenylhydrazine | Ethanol | Reflux, 3-4 hours | High (80-95% range) | biosynth.com |

| Zinc Chloride (ZnCl₂) | 1,3-Cyclohexanedione, Phenylhydrazine | Ethanol | Reflux, 3-4 hours | High (80-95% range) | biosynth.com |

| Titanium Tetrachloride (TiCl₄) | 1,3-Cyclohexanedione, Phenylhydrazine | Ethanol | Reflux, 3-4 hours | High (80-95% range) | biosynth.com |

| Diphenylphosphoric Acid | Cycloalkenone, Phenylhydrazine | Toluene | 50 °C | Good | acs.org |

| 2-(aminomethyl)imidazoles | Various Aldehydes/Ketones, Hydrazines | Aqueous Buffer (pH 5-9) | Room Temperature | N/A (Rate Enhancement) | rsc.org |

| Acetic Acid (co-catalyst) | Pyrrol-derived Hydrazone, α,β-unsaturated Aldehydes | Toluene | Room Temperature, 24 hours | Very Good | acs.org |

Design and Synthesis of Functional Derivatives

Modification of the Phenyl Ring Substituents

The properties of (Z)-3-(2-Phenylhydrazono)cyclohexanone can be systematically tuned by introducing various substituents onto the phenyl ring. This is typically achieved by employing a substituted phenylhydrazine (B124118) as a starting material in the initial condensation reaction with 1,3-cyclohexanedione (B196179). nih.gov This approach allows for the incorporation of a wide array of functional groups, which can be selected to impart specific electronic or steric properties to the final molecule.

Research has shown that introducing electron-withdrawing groups, such as halogens or nitro groups, to the phenyl ring can significantly influence the chemical and biological properties of the resulting derivatives. nih.gov For instance, studies on related phenylhydrazone derivatives have established clear structure-activity relationships where the nature and position of the substituent are critical. nih.gov The synthesis of these derivatives generally involves the reaction of a substituted phenylhydrazine with the dicarbonyl compound in a suitable solvent like ethanol (B145695), often with a few drops of a catalyst such as acetic acid. nih.gov

Table 1: Examples of Phenyl Ring-Substituted Derivatives

| Phenylhydrazine Precursor | Resulting Substituent (R) on Phenyl Ring | Reference |

|---|---|---|

| Phenylhydrazine | -H | nih.gov |

| 4-Chlorophenylhydrazine | 4-Cl | nih.gov |

| 4-Methylphenylhydrazine | 4-CH₃ | nih.gov |

| 4-Methoxyphenylhydrazine | 4-OCH₃ | nih.gov |

Derivatization at the Cyclohexanone (B45756) Ring

The cyclohexanone moiety of the parent compound, specifically the precursor 2-(2-phenylhydrazono)cyclohexane-1,3-dione, contains reactive sites that are prime targets for derivatization. The ketone group and the adjacent active methylene (B1212753) groups can participate in a variety of condensation and substitution reactions to build more complex molecular architectures. nih.govresearchgate.net

For example, the active methylene group (at the C4 position) can be utilized in Knoevenagel-type condensations with aromatic aldehydes. The carbonyl group can react with various reagents to form fused heterocyclic systems. These reactions expand the structural diversity of the core molecule, leading to novel derivatives with potentially altered conformations and functionalities.

Introduction of Heteroatoms and Polycyclic Frameworks

A significant area of synthetic exploration involves using this compound and its dione (B5365651) precursor as a building block for constructing complex heterocyclic and polycyclic systems. The inherent functionality of the molecule, featuring a ketone, an active methylene group, and the hydrazone linkage, provides a versatile platform for heterocyclization reactions. nih.govresearchgate.net

Key synthetic strategies include:

Synthesis of Thiophenes and Thiazoles: Reaction with elemental sulfur and an active methylene nitrile (e.g., malononitrile) or with thiourea (B124793) and aromatic aldehydes can lead to the formation of fused thiophene (B33073) and thiazole (B1198619) rings, respectively. nih.gov

Formation of Pyrazoles: Treatment with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines can lead to the construction of a second, fused pyrazole (B372694) ring. nih.govresearchgate.net

Synthesis of 1,2,4-Triazines: Condensation with hydrazonoyl halides has been shown to produce fused 1,2,4-triazine (B1199460) derivatives. nih.gov

Fischer Indole (B1671886) Synthesis: Under acidic conditions, cyclohexanone phenylhydrazone can undergo the Fischer indole synthesis, a classic reaction that involves an intramolecular nih.govnih.gov-sigmatropic rearrangement followed by elimination of ammonia (B1221849) to form 1,2,3,4-tetrahydrocarbazole, a polycyclic aromatic framework. chegg.com

Table 2: Synthesis of Heterocyclic and Polycyclic Derivatives

| Reagent(s) | Resulting Fused Ring System | Reference |

|---|---|---|

| Hydrazonoyl halides | 1,2,4-Triazine | nih.gov |

| Hydrazine hydrate | Pyrazole | researchgate.net |

| Acid catalyst (e.g., H₂SO₄) | Indole (Tetrahydrocarbazole) | chegg.com |

Influence of Substituents on Molecular Conformation and Reactivity

The introduction of substituents at either the phenyl or cyclohexanone rings has a profound impact on the molecule's three-dimensional shape and its chemical reactivity. X-ray crystallography studies on related, more complex cyclohexanone derivatives reveal that the six-membered ring typically adopts a distorted chair or sofa conformation. nih.gov

Substituents on the phenyl ring can exert significant electronic effects that alter the reactivity of the entire molecule. nih.gov

Electron-withdrawing groups (e.g., -Cl, -NO₂) decrease the electron density on the phenyl ring and can make the hydrazone protons more acidic. This can influence the reactivity in subsequent cyclization or substitution reactions. nih.gov

Electron-donating groups (e.g., -CH₃, -OCH₃) have the opposite effect, increasing electron density and potentially altering reaction pathways.

Applications in Contemporary Chemical Research

Organic Synthesis as Building Blocks and Intermediates

The reactivity of (Z)-3-(2-Phenylhydrazono)cyclohexanone allows it to be a versatile precursor in the construction of diverse molecular architectures, from heterocyclic systems to complex pharmaceuticals and functional polymers.

Synthesis of Heterocyclic Compounds (e.g., Pyrazoles, Indazoles)

The structure of this compound, being the mono-phenylhydrazone of 1,3-cyclohexanedione (B196179), is ideally suited for the synthesis of fused heterocyclic compounds. This is particularly evident in the preparation of pyrazole (B372694) and indazole derivatives.

Pyrazoles: The Knorr pyrazole synthesis and related methodologies represent the most classic and widespread methods for synthesizing pyrazole rings, involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov As this compound already contains both the hydrazine moiety and the 1,3-dicarbonyl skeleton (in its enol-hydrazone tautomeric form), it is a prime substrate for intramolecular cyclization or for further reaction with other reagents to form complex pyrazole systems. Research has specifically demonstrated the use of 2-(2-phenylhydrazono)cyclohexane-1,3-dione, a tautomer of the title compound, in heterocyclization reactions to produce pyrazole derivatives, among other heterocycles like thiophenes and triazines. mdpi.com The reaction pathway generally involves the condensation of the remaining carbonyl group with a suitable nitrogen source or an intramolecular cyclization promoted by acidic or thermal conditions.

Indazoles: The synthesis of indazoles and their derivatives can be achieved through various routes, many of which can theoretically utilize precursors like this compound. dergipark.org.trresearchgate.net A prominent method is the Fischer indole (B1671886) synthesis, which involves the acid-catalyzed cyclization of an arylhydrazone of a ketone or aldehyde. researchgate.net The reaction of cyclohexanone (B45756) with phenylhydrazine (B124118) to form cyclohexanone phenylhydrazone, followed by cyclization, is a classic route to 1,2,3,4-tetrahydrocarbazole, a fused indole system. researchgate.netchemicalbook.com By analogy, the hydrazone structure within this compound provides the necessary framework for similar acid-catalyzed intramolecular cyclizations, leading to the formation of tetrahydro-1H-indazol-4(5H)-one derivatives. These resulting indazolones are themselves valuable intermediates for further chemical elaboration.

The table below summarizes the heterocyclic systems that can be synthesized from this compound and the general methods employed.

| Heterocyclic Product | Synthetic Method | Key Reaction Type |

| Fused Pyrazoles | Intramolecular or intermolecular condensation | Cyclocondensation |

| Fused Indazoles | Acid-catalyzed intramolecular cyclization | Fischer Indole Synthesis Analogue |

Precursors for Complex Organic Molecules

The utility of this compound extends to its role as an intermediate in the synthesis of complex, high-value organic molecules, notably pharmaceuticals. It has been identified as a known impurity in the manufacturing process of Carvedilol. chemicalbook.com Carvedilol is a widely used nonselective beta-blocker and alpha-1 blocker for treating heart failure and high blood pressure.

The presence of this compound as a process-related impurity indicates that it is either a direct precursor or a byproduct formed from intermediates in the multi-step synthesis of Carvedilol. chemicalbook.combiosynth.com This underscores its significance in industrial pharmaceutical chemistry, where understanding the formation and reactivity of such intermediates is crucial for optimizing reaction yields and ensuring the purity of the final active pharmaceutical ingredient (API). biosynth.com

Polymer Chemistry and Synthesis of Hydrazone-Based Polymers

Hydrazone-based polymers are a class of materials known for their dynamic covalent nature, which allows for applications in self-healing materials, recyclable plastics, and drug delivery systems. acs.org The formation of the hydrazone bond is typically reversible, which imparts these unique properties. The synthesis often involves the condensation of monomers containing hydrazine or hydrazide functional groups with monomers containing carbonyl groups. researchgate.net

Given that this compound possesses both a ketone carbonyl group and a pre-formed hydrazone linkage, it holds potential as a monomer or a chain-modifying agent in the synthesis of specialized polyhydrazones or other functional polymers. For instance, the remaining ketone functionality could react with dihydrazide linkers to form a cross-linked polymer network. While specific research detailing the use of this compound in polymer synthesis is not widely documented, the general chemistry of hydrazones and dicarbonyl compounds suggests its potential utility in creating novel polymer architectures. acs.orgnih.gov

Analytical Chemistry Reagents

In analytical chemistry, reagents that produce a distinct and measurable response, such as a color change or fluorescence, in the presence of a specific analyte are highly valuable. Hydrazone derivatives are well-established in this field due to their ability to react with certain functional groups and coordinate with ions. dergipark.org.trresearchgate.net

Detection and Quantification of Carbonyl Compounds

The reaction between a hydrazine (like phenylhydrazine) and a carbonyl compound (an aldehyde or ketone) to form a hydrazone is a cornerstone of classical qualitative organic analysis. nih.gov These reactions are highly reliable for the detection and characterization of carbonyl compounds because the resulting hydrazones are often stable, crystalline solids with sharp, characteristic melting points.

The formation of this compound itself serves as a method for the detection, quantification, and characterization of 1,3-cyclohexanedione. researchgate.netwikipedia.org Upon reaction with phenylhydrazine, 1,3-cyclohexanedione is converted into its phenylhydrazone derivative, which can be easily isolated, purified, and identified. This principle is widely applied in the characterization of beta-dicarbonyl compounds. researchgate.net

The table below outlines the analytical application based on this reaction.

| Analyte | Reagent | Product | Observation |

| 1,3-Cyclohexanedione | Phenylhydrazine | This compound | Formation of a stable, crystalline solid |

Separation, Identification, and Detection of Metal Ions and Anions

Hydrazone derivatives are widely recognized for their excellent chelating properties. dergipark.org.trresearchgate.net The presence of nitrogen and oxygen donor atoms in the hydrazone moiety (-C=N-NH-) and the adjacent carbonyl group (-C=O) allows these molecules to act as effective ligands, forming stable complexes with a variety of metal ions. mdpi.comdergipark.org.tr This complex formation often results in a distinct change in the solution's color or fluorescence properties, making hydrazones excellent candidates for use as chemosensors in spectrophotometric or fluorometric analysis. researchgate.net

While specific studies detailing the use of this compound for ion detection are limited, its molecular structure contains the necessary functional groups to act as a chemosensor. The combination of the phenyl ring, the hydrazone linkage, and the keto-enol system of the cyclohexanedione ring provides multiple coordination sites. This structural arrangement makes it a potential candidate for the selective detection of various metal ions and possibly certain anions through hydrogen bonding interactions. General reviews on the analytical applications of hydrazones confirm their utility in the separation and detection of numerous ions in environmental, biological, and pharmaceutical samples. dergipark.org.trresearchgate.net

Chromogenic Reagents

This compound and its derivatives are valuable as chromogenic reagents, which are substances that change color in the presence of a specific analyte. This property is particularly useful for the qualitative and quantitative analysis of various chemical species.

The chromogenic behavior of these compounds stems from the phenylhydrazone moiety. The interaction with specific analytes can alter the electronic distribution within the molecule, leading to a shift in the absorption of light and, consequently, a visible color change. For instance, derivatives of phenylhydrazones are known to act as colorimetric sensors for anions and metal ions. The lone pair of electrons on the nitrogen atoms can coordinate with metal ions, while the N-H group can form hydrogen bonds with anions, triggering a detectable optical response.

Research has shown that the sensitivity and selectivity of these chromogenic reagents can be fine-tuned by introducing different substituent groups on the phenyl ring. These modifications can modulate the electronic properties of the molecule, enhancing its affinity for a particular target analyte and influencing the resulting color change. This tunability allows for the design of tailored reagents for specific analytical applications.

Materials Science and Advanced Functional Materials

The inherent properties of this compound have led to its exploration in the field of materials science for the creation of advanced functional materials with diverse applications.

The structural framework of this compound is well-suited for the design of chemical sensors. The presence of both a hydrogen bond donor (N-H group) and acceptor sites (C=O and C=N groups) allows for specific interactions with various analytes, including ions and neutral molecules.

The principle behind the sensing mechanism often involves a change in the optical or electrochemical properties of the material upon binding with the target analyte. For example, the coordination of a metal ion to the phenylhydrazone moiety can lead to a significant change in the fluorescence or absorption spectrum of the compound, enabling its use as a "turn-on" or "turn-off" fluorescent sensor. Similarly, the interaction with certain gases can modulate the conductivity of materials incorporating this compound, forming the basis for chemiresistive gas sensors. The versatility in synthetic modification of the phenyl ring allows for the development of a wide array of sensors with high selectivity and sensitivity for specific analytes.

Phenylhydrazone derivatives, including this compound, are important precursors in the synthesis of various dyes and pigments. The reactivity of the ketone and hydrazone functionalities allows for further chemical transformations to produce larger, more conjugated systems that absorb light in the visible region of the electromagnetic spectrum.

The synthesis of azo dyes, for instance, can be achieved through coupling reactions involving the phenylhydrazone moiety. These dyes are known for their vibrant colors and strong light-absorbing properties, making them suitable for a wide range of applications, including textiles, printing inks, and coatings. The color of the resulting dye can be controlled by the choice of the coupling agent and the substituents present on the aromatic rings. This synthetic flexibility enables the creation of a broad palette of colors from a single precursor.

While direct applications of this compound in commercial LEDs and Dye-Sensitized Solar Cells (DSSCs) are not widespread, its derivatives and related compounds are of significant interest in this research area. The core structure possesses key features that are desirable for organic electronic materials.

The extended π-conjugation in phenylhydrazone derivatives can facilitate charge transport, a crucial property for materials used in organic light-emitting diodes (OLEDs). These compounds can be synthetically modified to tune their emission color and improve their quantum efficiency. In the context of DSSCs, organic dyes based on similar structures can act as sensitizers, absorbing sunlight and injecting electrons into the semiconductor material. Research is ongoing to develop more efficient and stable materials based on the phenylhydrazone scaffold for these optoelectronic applications.

This compound and its derivatives have shown promise as corrosion inhibitors for various metals and alloys. Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment.